molecular formula C31H37NO11 B1245790 4-O-Methylepelmycin D

4-O-Methylepelmycin D

Cat. No.: B1245790
M. Wt: 599.6 g/mol
InChI Key: XSSVYBYWQBNYOH-VUGYFHDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Methylepelmycin D is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antitumor and Antimicrobial Properties

4-O-Methylepelmycin D has been noted for its applications in the field of oncology and antimicrobial research. For example, a study demonstrated that methylated actinomycin D, a similar compound, induced apoptosis in HepG2 cells through Fas- and mitochondria-mediated pathways, suggesting its potential as an alternative agent for the treatment of human hepatic carcinoma (Chen et al., 2013). Additionally, the identification of the actinomycin D biosynthetic pathway from Streptomyces costaricanus, a producer of actinomycin D, offers insights into metabolic engineering for actinomycin D and related analogs, potentially enhancing their therapeutic applications (Liu et al., 2019).

Hybrid Anthracycline Antibiotic Production

In a notable study, this compound was produced as a new hybrid anthracycline antibiotic by expressing a methyltransferase gene in an epelmycin-producing Streptomyces strain. This hybrid antibiotic was identified as 7-O-L-rhodosaminyl-4-O-methyl-epsilon-rhodomycinone, showcasing the potential for creating novel antibiotics through genetic manipulation (Miyamoto et al., 2000).

Molecular Mechanism Studies

Research has also focused on the molecular mechanisms of related compounds. For instance, the crystal structure of the ternary complex of DnrK, a methyltransferase involved in the biosynthesis of daunorubicin, provides insights into the recognition and binding of anthracycline substrates, which is vital for understanding and improving the efficacy of drugs like this compound (Jansson et al., 2004).

Properties

Molecular Formula

C31H37NO11

Molecular Weight

599.6 g/mol

IUPAC Name

methyl 4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C31H37NO11/c1-7-31(39)12-17(43-18-11-15(32(3)4)25(33)13(2)42-18)20-21(24(31)30(38)41-6)29(37)22-23(28(20)36)27(35)19-14(26(22)34)9-8-10-16(19)40-5/h8-10,13,15,17-18,24-25,33,36-37,39H,7,11-12H2,1-6H3/t13-,15-,17?,18-,24?,25+,31?/m0/s1

InChI Key

XSSVYBYWQBNYOH-VUGYFHDVSA-N

Isomeric SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O

synonyms

4-O-methylepelmycin D
7-O-rhodosaminyl-4-O-methyl-epsilon-rhodomycinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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